2,2'-(((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))diethanol
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Overview
Description
2,2’-(((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))diethanol: is an organic compound with the molecular formula C37H30O4 and a molecular weight of 538.64 g/mol . This compound is known for its complex structure, which includes a fluorene core linked to two naphthalene units via ether linkages, and two ethanol groups attached to the naphthalene units. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))diethanol typically involves the following steps :
Fluorene Functionalization: The fluorene core is functionalized to introduce reactive sites for further reactions.
Naphthalene Coupling: The functionalized fluorene is then coupled with naphthalene units under specific conditions, often using catalysts to facilitate the reaction.
Ether Formation:
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 2,2’-(((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))diethanol involves its interaction with specific molecular targets and pathways . The compound can form stable complexes with various biomolecules, influencing their activity and function. In drug delivery systems, it can enhance the solubility and stability of therapeutic agents, facilitating their transport and release at target sites .
Comparison with Similar Compounds
9,9-Bis(6-hydroxy-2-naphthyl)fluorene: Similar structure but lacks the ethanol groups.
6,6’-(9H-Fluorene-9,9-diyl)di(2-naphthol): Similar naphthalene-fluorene linkage but different functional groups.
Uniqueness:
- The presence of ethanol groups in 2,2’-(((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))diethanol provides additional sites for chemical modification and enhances its solubility in various solvents .
- Its unique structure allows for diverse applications in scientific research and industry, making it a versatile compound .
Properties
Molecular Formula |
C37H30O4 |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
2-[6-[9-[6-(2-hydroxyethoxy)naphthalen-2-yl]fluoren-9-yl]naphthalen-2-yl]oxyethanol |
InChI |
InChI=1S/C37H30O4/c38-17-19-40-31-15-11-25-21-29(13-9-27(25)23-31)37(35-7-3-1-5-33(35)34-6-2-4-8-36(34)37)30-14-10-28-24-32(41-20-18-39)16-12-26(28)22-30/h1-16,21-24,38-39H,17-20H2 |
InChI Key |
FHZQOYSKWUJKDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC5=C(C=C4)C=C(C=C5)OCCO)C6=CC7=C(C=C6)C=C(C=C7)OCCO |
Origin of Product |
United States |
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